molecular formula C21H6Cl12O4S B11952822 1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one CAS No. 1064-20-6

1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one

Cat. No.: B11952822
CAS No.: 1064-20-6
M. Wt: 779.8 g/mol
InChI Key: BQRVEIVYDIPWIB-UHFFFAOYSA-N
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Description

1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[172114,702,1803,809,17011,15]tricosa-5,9,11(15),16,20-pentaen-14-one is a complex organic compound characterized by its unique structure and extensive chlorination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one involves multiple steps, including chlorination and cyclization reactions. The reaction conditions typically require the use of strong chlorinating agents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or deoxygenated products.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher chlorinated derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one involves its interaction with molecular targets and pathways within biological systems. The compound’s extensive chlorination and unique structure allow it to interact with specific enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexachlorocyclohexane: A chlorinated compound with similar structural features but fewer chlorine atoms.

    1,2,3,4-Tetrachlorodibenzo-p-dioxin: Another chlorinated compound with a different core structure but similar chlorination patterns.

Uniqueness

1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[172114,702,1803,809,17011,15]tricosa-5,9,11(15),16,20-pentaen-14-one stands out due to its highly complex structure and extensive chlorination, which confer unique chemical and biological properties

Properties

CAS No.

1064-20-6

Molecular Formula

C21H6Cl12O4S

Molecular Weight

779.8 g/mol

IUPAC Name

1,4,5,6,7,19,20,21,22,22,23,23-dodecachloro-12,12-dioxo-13-oxa-12λ6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one

InChI

InChI=1S/C21H6Cl12O4S/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5-6(38(35,36)37-15(5)34)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33/h1-2,7-10H

InChI Key

BQRVEIVYDIPWIB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3C(C4C(C2=CC5=C1C(=O)OS5(=O)=O)C6(C(=C(C4(C6(Cl)Cl)Cl)Cl)Cl)Cl)C7(C(=C(C3(C7(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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